molecular formula C14H22ClNO2 B1397685 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220021-43-1

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Cat. No.: B1397685
CAS No.: 1220021-43-1
M. Wt: 271.78 g/mol
InChI Key: CXHUWHHSTBGSGZ-UHFFFAOYSA-N
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Description

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields, including pharmaceutical development and organic synthesis.

Preparation Methods

The synthesis of 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    3-[(2-Phenoxyethoxy)methyl]piperidine: The non-hydrochloride form, which may have different solubility and stability properties.

    2-Phenoxyethanol: A related compound that shares the phenoxyethoxy group but lacks the piperidine ring.

    Piperidine hydrochloride: A simpler compound that contains the piperidine ring but lacks the phenoxyethoxy group.

The uniqueness of this compound lies in its combination of the piperidine ring and the phenoxyethoxy group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-6-14(7-3-1)17-10-9-16-12-13-5-4-8-15-11-13;/h1-3,6-7,13,15H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHUWHHSTBGSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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